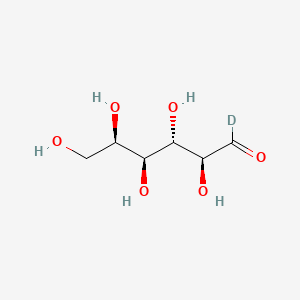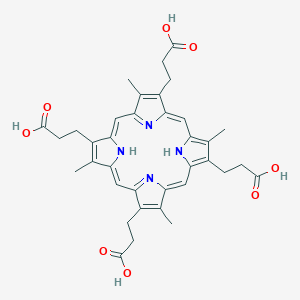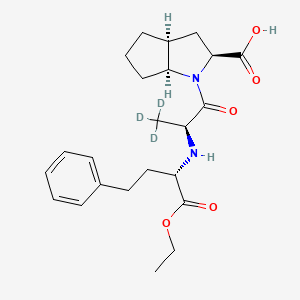
Ramipril-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramipril-d3 is a deuterated form of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms in the original Ramipril molecule, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. This compound is valuable in scientific research, particularly in the fields of pharmacology and toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d3 involves the incorporation of deuterium atoms into the Ramipril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated ethyl chloroformate can be used in the esterification step to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for quality control and to confirm the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Ramipril-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Ramiprilat-d3.
Oxidation and Reduction: These reactions can occur at different functional groups within the molecule, affecting its pharmacological activity.
Substitution: Deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Ramiprilat-d3: The active metabolite formed through hydrolysis.
Oxidized and Reduced Derivatives: Various oxidized and reduced forms of this compound, depending on the reaction conditions.
Scientific Research Applications
Ramipril-d3 is extensively used in scientific research due to its stability and unique properties. Some of its applications include:
Pharmacokinetic Studies: The incorporation of deuterium allows for the tracking of the drug’s metabolic pathways and its interaction with biological systems.
Toxicology: this compound is used to study the toxicological effects of the drug and its metabolites.
Drug Development: It serves as a reference standard in the development of new ACE inhibitors and related compounds.
Analytical Chemistry: Used in the development and validation of analytical methods for drug quantification.
Mechanism of Action
Ramipril-d3, like Ramipril, is a prodrug that is converted to its active form, Ramiprilat-d3, in the liver. Ramiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathways.
Comparison with Similar Compounds
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: Similar to Ramipril, it is a prodrug converted to its active form, Enalaprilat.
Benazepril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of Ramipril-d3
This compound’s uniqueness lies in its deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug research and development, offering insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C23H32N2O5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3 |
InChI Key |
HDACQVRGBOVJII-YHGJVIQISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



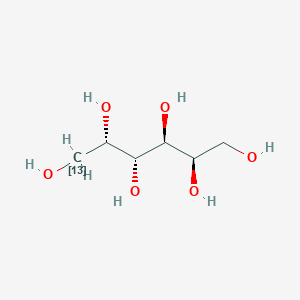


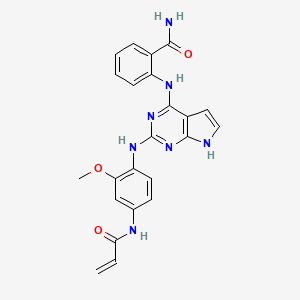
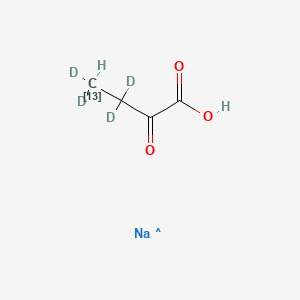
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
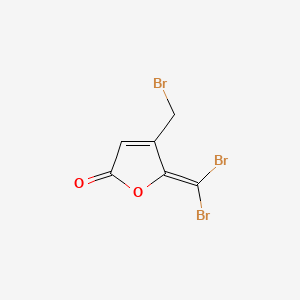
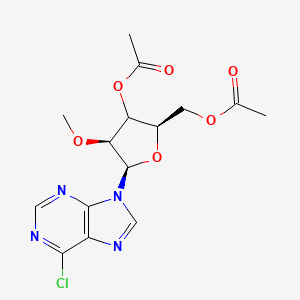
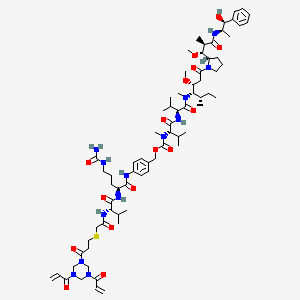
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)

